methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate
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Overview
Description
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a phenyl group, a trifluoromethyl group, and a propanoate ester moiety. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The final step involves the esterification of the chromen derivative with methyl propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted chromen derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)propanoate: Lacks the trifluoromethyl group.
Methyl 2-((4-oxo-3-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate: Lacks the phenyl group.
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)butanoate: Contains a butanoate ester instead of a propanoate ester.
Uniqueness
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is unique due to the presence of both the phenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the phenyl group contributes to its aromaticity and potential interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O5/c1-11(19(25)26-2)27-13-8-9-14-15(10-13)28-18(20(21,22)23)16(17(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLRDHVHRPFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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